molecular formula C22H18F2N4OS B2653469 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1243058-37-8

7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2653469
CAS No.: 1243058-37-8
M. Wt: 424.47
InChI Key: MYICXMHAQTZUKV-UHFFFAOYSA-N
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Description

The compound 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 7-(3-bromophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 7-(3-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in the presence of fluorine atoms in the phenyl groups, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile compared to similar compounds with different substituents.

Properties

IUPAC Name

7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-15-5-3-4-14(12-15)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)18-7-2-1-6-17(18)24/h1-7,12-13H,8-11H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYICXMHAQTZUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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